![molecular formula C19H16N2 B11783961 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine: is a heterocyclic compound that features a pyrrolo[3,4-C]pyridine core with two phenyl groups attached to the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with a suitable pyridine derivative under acidic or basic conditions to facilitate cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo[3,4-C]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridine core .
科学的研究の応用
Biology and Medicine: This compound has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
作用機序
The mechanism of action of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing various biochemical pathways .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrrolopyrazine: A related compound with a pyrazine ring fused to a pyrrole ring, exhibiting different biological activities.
Uniqueness: 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to the presence of two phenyl groups at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C19H16N2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
1,1-diphenyl-2,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)18-11-12-20-13-15(18)14-21-19/h1-13,21H,14H2 |
InChIキー |
PUUCWDOSCKYSKX-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CN=C2)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)
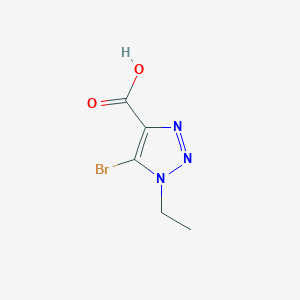

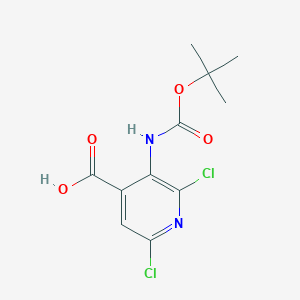
![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)


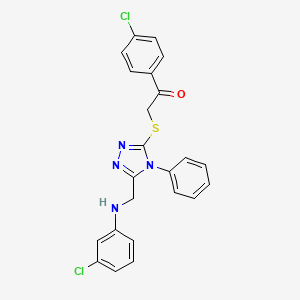
![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

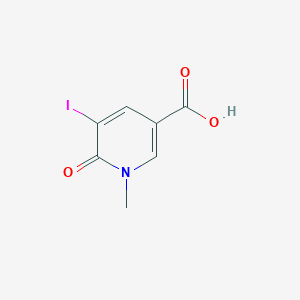
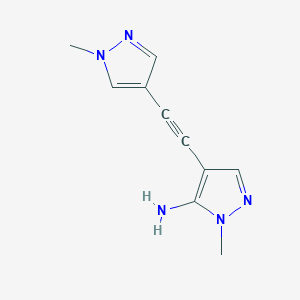
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
